
methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate
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Overview
Description
Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate is an organic compound with the molecular formula C8H7ClFNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate typically involves the reaction of 6-chloro-2-fluoropyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The methyl ester group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Formation of 2-(6-chloro-2-fluoropyridin-3-yl)acetic acid.
Reduction: Formation of 2-(6-chloro-2-fluoropyridin-3-yl)ethanol.
Scientific Research Applications
Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use .
Comparison with Similar Compounds
- Methyl 2-(6-chloro-3-fluoropyridin-2-yl)acetate
- Methyl 2-(6-chloro-4-fluoropyridin-3-yl)acetate
Comparison: Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness can make it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
1807169-54-5 |
---|---|
Molecular Formula |
C8H7ClFNO2 |
Molecular Weight |
203.6 |
Purity |
95 |
Origin of Product |
United States |
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